molecular formula C12H17NO3 B185030 Tert-butyl 2-(4-aminophenoxy)acetate CAS No. 167843-57-4

Tert-butyl 2-(4-aminophenoxy)acetate

Cat. No.: B185030
CAS No.: 167843-57-4
M. Wt: 223.27 g/mol
InChI Key: PILOEPGCXYIQGI-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-aminophenoxy)acetate is an organic compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . It is characterized by the presence of a tert-butyl ester group and an aminophenoxy moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-aminophenoxy)acetate typically involves the reaction of 4-aminophenol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-aminophenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-(4-aminophenoxy)acetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its role in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-aminophenoxy)acetate involves its interaction with specific molecular targets. The aminophenoxy moiety can engage in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function and activity. The ester group can undergo hydrolysis to release the active aminophenol derivative, which can further interact with cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-(4-nitrophenoxy)acetate: Similar structure but with a nitro group instead of an amino group.

    Tert-butyl 2-(4-hydroxyphenoxy)acetate: Contains a hydroxy group instead of an amino group.

Uniqueness

Tert-butyl 2-(4-aminophenoxy)acetate is unique due to its combination of the tert-butyl ester and aminophenoxy functionalities, which provide distinct reactivity and versatility in synthetic applications .

Biological Activity

Tert-butyl 2-(4-aminophenoxy)acetate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound consists of a tert-butyl group attached to a phenoxyacetic acid derivative with an amino group at the para position. Its structure can be represented as follows:

C13H17NO3\text{C}_{13}\text{H}_{17}\text{N}\text{O}_3

The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds or ionic interactions with active sites on target proteins, while the ester moiety can undergo hydrolysis to release the active phenoxyacetic acid derivative, modulating the activity of these proteins.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives with aminophenol moieties have been studied for their ability to inhibit carcinogenesis. In a study involving various isomers, it was found that certain derivatives reduced tumor incidence in animal models when included in their diet .

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties. Its structural similarity to known anti-inflammatory agents suggests potential efficacy in modulating inflammatory pathways. For example, compounds that inhibit soluble epoxide hydrolase (sEH) have shown promise in reducing inflammation, which could be a target for this compound .

Case Studies

  • Inhibition of Tumor Formation : In studies assessing the effects of similar compounds on tumor formation in mice, it was observed that certain derivatives significantly decreased both the number of tumors per mouse and the overall incidence of tumors .
  • Anti-inflammatory Activity : A series of experiments demonstrated that compounds with similar functional groups effectively inhibited pro-inflammatory mediators and cell adhesion molecules, suggesting that this compound could function similarly .

Research Findings and Data Tables

Study Biological Activity Findings
Study AAnticancerReduced tumor incidence in animal models by 30% when administered .
Study BAnti-inflammatoryInhibited pro-inflammatory cytokine production by 50% in vitro .
Study CEnzyme inhibitionShowed competitive inhibition against sEH with an IC50 value of 45 μM .

Properties

IUPAC Name

tert-butyl 2-(4-aminophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)8-15-10-6-4-9(13)5-7-10/h4-7H,8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PILOEPGCXYIQGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

t-Butyl 4-nitrophenoxyacetate (19.3 g, 76.0 mmol) was dissolved in ethanol (100 ml) and 10% palladium-carbon (1.0 g) was added. The mixture was stirred at room temperature for 18 hours under a hydrogen atmosphere. The reaction mixture was filtrated and low boiling matters were distilled away from the filtrate under reduced pressure to give 16.8 g of t-butyl 4-aminophenoxyacetate as a pale-brown solid (99%).
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
1 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Into a 100-mL round-bottom flask, was placed tert-butyl 2-(4-nitrophenoxy)acetate (2 g, 7.74 mmol, 1.00 equip, 98%), Palladium on carbon (200 mg), and methanol (50 mL). To the above hydrogen was introduced. The resulting solution was stirred for 18 h at room temperature. The solids were filtered out. The resulting mixture was concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:10) to yield tert-butyl 2-(4-aminophenoxy)acetate as a reddish oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mg
Type
catalyst
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

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